3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Overview
Description
3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride, otherwise known as 4-sec-butyl-2-chlorophenoxy-piperidine hydrochloride, is an organic compound belonging to the class of piperidines. It is a colorless solid that is soluble in water and alcohols. This compound has a variety of applications in the scientific research field and has been studied extensively in recent years.
Scientific Research Applications
Chromatography and Mass Spectrometry
3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride: is utilized in chromatographic processes and mass spectrometry due to its chemical properties. In chromatography, it can serve as a standard or a reagent to help identify and quantify other compounds. In mass spectrometry, it may be used to calibrate the system or as a part of the sample preparation process to enhance the detection of specific analytes .
Drug Development
This compound’s unique structure makes it a candidate for drug development research. It can be used to study various biological processes and interactions at the molecular level, which is crucial in the design and synthesis of new pharmacological agents.
Biological Studies
In biology, 3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride can be employed to investigate cellular processes. Its ability to interact with biological membranes or proteins allows researchers to explore cell signaling pathways, receptor-ligand interactions, and other cellular mechanisms.
Chemical Synthesis
The compound is involved in synthetic chemistry research where it may act as a building block for more complex molecules. Its piperidine ring is a common motif in many organic compounds, and its manipulation can lead to the synthesis of a variety of derivatives with potential applications in different fields of chemistry .
Pharmacological Research
Piperidine derivatives, including 3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride , are present in many classes of pharmaceuticals. They are studied for their biological activity and potential therapeutic effects. This compound, in particular, could be used in the discovery and evaluation of new drugs, especially in the optimization of pharmacokinetic and pharmacodynamic properties .
Neuroscience
In neuroscience, this compound could be used to study neural processes and brain chemistry. Piperidine derivatives are known to interact with neurotransmitter systems, and thus, this compound might be useful in research on neurological disorders or cognitive functions.
properties
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)12-6-7-15(14(16)9-12)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPSMKPPGNZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride | |
CAS RN |
1220019-79-3 | |
Record name | Piperidine, 3-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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